![molecular formula C7H16N2 B1611207 N-Methyl-1-(piperidin-2-yl)methanamine CAS No. 27643-19-2](/img/structure/B1611207.png)
N-Methyl-1-(piperidin-2-yl)methanamine
Overview
Description
N-Methyl-1-(piperidin-2-yl)methanamine, also known as NMP, is a chemical compound that has been widely used in scientific research. It is a selective agonist of the trace amine-associated receptor 1 (TAAR1) and has been found to have a variety of biochemical and physiological effects. In
Scientific Research Applications
Cancer Therapy: LOX Inhibitors
N-Methyl-1-(piperidin-2-yl)methanamine: has been identified as a potential scaffold in the design of inhibitors for lysyl oxidase (LOX), an enzyme that plays a significant role in the cross-linking of collagens and elastin in the extracellular matrix . LOX is a critical mediator of tumor growth and metastatic spread, making it a target for cancer therapy. The compound’s structure allows for the development of LOX inhibitors, which could be used to prevent the metastasis of cancer cells.
Pharmaceutical Industry: Drug Design
Piperidine derivatives, including N-Methyl-1-(piperidin-2-yl)methanamine , are crucial in the pharmaceutical industry for drug construction . They are present in more than twenty classes of pharmaceuticals and play a significant role in the design of new drugs due to their versatile chemical structure that allows for a wide range of biological activities.
Organic Synthesis: Heterocyclic Building Blocks
As a heterocyclic building block, N-Methyl-1-(piperidin-2-yl)methanamine is used in organic synthesis to create a variety of complex molecules . Its piperidine core is a common motif in many natural products and pharmaceuticals, making it a valuable compound for constructing diverse organic structures.
Medicinal Chemistry: Discovery of Unique Chemicals
This compound is part of a collection of unique chemicals provided to early discovery researchers . It serves as a starting point for the discovery of new medicinal compounds with potential therapeutic applications.
Mechanism of Action
Target of Action
Similar compounds have been suggested to interact with enzymes such as phosphoethanolamine methyltransferase (pfpmt) and lysyl oxidase (LOX) . These enzymes play crucial roles in various biological processes, including the cross-linking of collagens and elastin in the extracellular matrix .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through reversible aminal formation . This interaction could lead to changes in the activity of the target enzymes, thereby affecting the biological processes they regulate.
Biochemical Pathways
Related compounds have been shown to influence pathways involving the cross-linking of collagens and elastin in the extracellular matrix . This process is critical for maintaining the structural integrity of tissues and organs.
Result of Action
Based on the potential targets and pathways it may affect, this compound could potentially influence the structural integrity of tissues and organs by modulating the cross-linking of collagens and elastin in the extracellular matrix .
properties
IUPAC Name |
N-methyl-1-piperidin-2-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-8-6-7-4-2-3-5-9-7/h7-9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOVUZGBXAFMCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50486936 | |
Record name | N-Methyl-1-(piperidin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50486936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
27643-19-2 | |
Record name | N-Methyl-1-(piperidin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50486936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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